[2,4'-Bipyridin]-3-ylmethanamine is an organic compound with the molecular formula and a molecular weight of 174.20 g/mol. It features a bipyridine structure, where two pyridine rings are connected at the 2 and 4 positions, with a methanamine group attached at the 3 position. This compound falls under the category of nitrogen-containing heterocycles, which are significant in various chemical and biological applications.
Further studies are necessary to elucidate the specific biological effects of [2,4'-Bipyridin]-3-ylmethanamine.
The synthesis of [2,4'-Bipyridin]-3-ylmethanamine typically involves the following methods:
These methods highlight the versatility in synthesizing bipyridine derivatives.
[2,4'-Bipyridin]-3-ylmethanamine has potential applications in various fields:
Interaction studies involving [2,4'-Bipyridin]-3-ylmethanamine primarily focus on its ability to form complexes with metal ions. These interactions are crucial in fields like coordination chemistry and catalysis. The ligand's ability to stabilize metal ions can enhance catalytic activity or modify electronic properties of materials.
Several compounds exhibit structural similarities to [2,4'-Bipyridin]-3-ylmethanamine. Here’s a comparison of some notable ones:
Compound Name | CAS Number | Unique Features |
---|---|---|
[2,2'-Bipyridine] | 1474 | Contains two pyridine rings linked at the 2 position; used in coordination chemistry. |
[2-(3-Aminopyridin-2-yl)acetonitrile] | 1018949-67-1 | Features an amino group and nitrile; potential for different reactivity patterns. |
4-[2,2':6',2''-Terpyridin]-4'-ylaniline | 178265-65-1 | Contains a terpyridine structure; known for its applications in photonics and materials science. |
These compounds highlight the diversity within bipyridine derivatives while showcasing the unique attributes of [2,4'-Bipyridin]-3-ylmethanamine regarding its potential applications and reactivity profiles.